molecular formula C9H11ClO2 B8585894 1,3-Cyclohexanedione, 2-chloro-2-(2-propenyl)- CAS No. 51557-84-7

1,3-Cyclohexanedione, 2-chloro-2-(2-propenyl)-

Cat. No. B8585894
Key on ui cas rn: 51557-84-7
M. Wt: 186.63 g/mol
InChI Key: DJWMOIXRULGZDH-UHFFFAOYSA-N
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Patent
US04159386

Procedure details

Anhydrous powdered sodium carbonate (670 g) and 1300 ml of dry (alumina) xylene were placed in a 3-l., three-necked flask equipped with a Dean-Stark trap, condenser, vibra-mixer, dropping funnel and argon inlet. The flask was flushed with argon and the contents brought to reflux. A solution of 2-chloro-2-allyl-1, 3-cyclohexanedione (147 g, 0.79 mol) in 200 ml of xylene was added dropwise at such a rate that strong refluxing was maintained. After 4.5 hr, the reaction was cooled, filtered, and the sodium carbonate cake washed thoroughly with ethyl acetate. Evaporation of the solvent and careful fractionization of the residual oil gave 47.8 g (50 percent) of 2-allyl-2-cyclopenten-1-one, bp 73°-84°/4.2 mm.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1([CH2:10][CH:11]=[CH2:12])[C:7](=[O:8])[CH2:6][CH2:5][CH2:4]C1=O>C1(C)C(C)=CC=CC=1>[CH2:10]([C:2]1[C:7](=[O:8])[CH2:6][CH2:5][CH:4]=1)[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
147 g
Type
reactant
Smiles
ClC1(C(CCCC1=O)=O)CC=C
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Anhydrous powdered sodium carbonate (670 g) and 1300 ml of dry (alumina) xylene
CUSTOM
Type
CUSTOM
Details
, three-necked flask equipped with a Dean-Stark trap, condenser, vibra-mixer
CUSTOM
Type
CUSTOM
Details
The flask was flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
that strong refluxing
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the sodium carbonate cake washed thoroughly with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and careful fractionization of the residual oil

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C=C)C=1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.8 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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